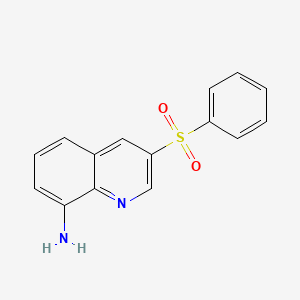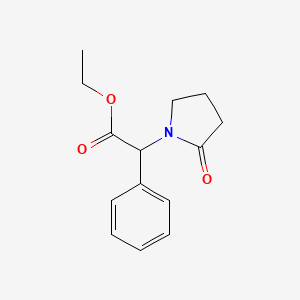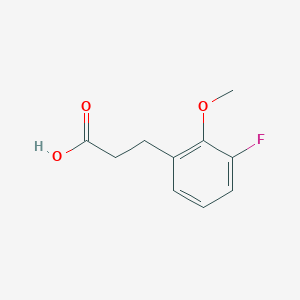
3-Benzenesulfonylquinolin-8-ylamine
Übersicht
Beschreibung
3-Benzenesulfonylquinolin-8-ylamine , also known by its chemical formula C₁₅H₁₂N₂O₂S , is a synthetic organic compound. Let’s break down its key features:
- Chemical Structure : It consists of a quinoline ring (an aromatic heterocycle) with a sulfonyl group (SO₂) and an amino group (NH₂) attached at specific positions. The benzenesulfonyl moiety imparts reactivity and stability to the molecule.
Synthesis Analysis
The synthesis of 3-Benzenesulfonylquinolin-8-ylamine involves several steps, including quinoline derivatization and sulfonylation. While I don’t have specific synthetic pathways for this compound, literature sources may provide detailed methods.
Molecular Structure Analysis
The molecular structure of 3-Benzenesulfonylquinolin-8-ylamine is crucial for understanding its properties and reactivity. The quinoline core contributes to its aromaticity, while the sulfonyl group affects its electronic properties.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, such as:
- Sulfonylation : The amino group can react with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the target compound.
- Substitution Reactions : The quinoline ring may undergo electrophilic or nucleophilic substitutions.
- Reductive Processes : Reduction of the sulfonyl group or the quinoline ring can lead to different derivatives.
Physical And Chemical Properties Analysis
Let’s explore some key properties:
- Melting Point : The temperature at which it transitions from a solid to a liquid.
- Boiling Point : The temperature at which it vaporizes.
- Density : The mass per unit volume.
- Solubility : Its ability to dissolve in various solvents.
Wissenschaftliche Forschungsanwendungen
Metal Ion Sensing and Complexation
- Metal Ion Sensing : 3-Benzenesulfonylquinolin-8-ylamine derivatives have been used in designing caged Zn2+ probes. These probes exhibit increased fluorescence upon Zn2+ addition, indicating potential applications in metal ion sensing (Aoki et al., 2008).
- Complexation with Zinc : Some derivatives of 3-Benzenesulfonylquinolin-8-ylamine have shown the ability to form stable complexes with zinc, which is implicated in various biological processes (Lazaris & Bavelsky, 1981).
Synthesis and Characterization of Novel Compounds
- Synthesis of Novel Compounds : This chemical has been used in synthesizing novel compounds with potential therapeutic properties, like anticancer agents (Redda, Gangapuram & Ardley, 2010).
- Antibacterial Properties : New derivatives of 3-Benzenesulfonylquinolin-8-ylamine have shown promising antibacterial properties, offering avenues for developing new antimicrobial agents (Al-Hiari et al., 2007).
Involvement in Biochemical Processes
- Pro-Apoptotic Effects : Certain sulfonamide derivatives, related to 3-Benzenesulfonylquinolin-8-ylamine, have demonstrated pro-apoptotic effects in cancer cells, indicating potential uses in cancer therapy (Cumaoğlu et al., 2015).
Industrial Applications
- Dyeing Performance : Derivatives of this compound have been used in the synthesis of dyes with applications in textile industries, particularly for polyester fibers (Parekh, Sahoo & Maheria, 2012).
Chemical Sensors and Indicators
- Chemosensors for Metal Ions : The compound and its derivatives are utilized in creating chemosensors, particularly for selective sensing of metal ions like mercury (Cheng et al., 2008).
Safety And Hazards
Safety considerations are essential:
- Toxicity : Assess its toxicity profile, especially if it’s intended for pharmaceutical use.
- Handling Precautions : Proper lab practices, protective gear, and ventilation are crucial.
- Environmental Impact : Evaluate its impact on the environment.
Zukünftige Richtungen
Research avenues for 3-Benzenesulfonylquinolin-8-ylamine include:
- Biological Activity : Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Computational Studies : Predict its interactions with biological targets.
Remember that this analysis is based on available literature, and further studies may reveal additional insights. For detailed references, consult relevant papers12.
Feel free to ask if you need further clarification or additional information!
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGYGDABEZHUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296426 | |
| Record name | 3-(Phenylsulfonyl)-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzenesulfonylquinolin-8-ylamine | |
CAS RN |
607743-08-8 | |
| Record name | 3-(Phenylsulfonyl)-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607743-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylsulfonyl)-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B1395622.png)



![1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1395628.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395629.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395631.png)
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1395634.png)

![Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395641.png)
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)
